Cas no 2229169-52-0 (3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol)

3-Amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a tetrahydroindazole core, which imparts structural rigidity and potential bioactivity. The compound’s bifunctional nature, combining an amino group and a hydroxyl moiety, makes it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. Its stereochemistry can be leveraged for asymmetric catalysis or as a building block in medicinal chemistry. The tetrahydroindazole scaffold is known for its stability and affinity toward biological targets, suggesting utility in drug discovery. High purity and well-defined stereoconfiguration ensure reproducibility in research applications. This compound is suited for use in academic and industrial settings requiring precise molecular frameworks.
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol structure
2229169-52-0 structure
Product name:3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
CAS No:2229169-52-0
MF:C10H17N3O
Molecular Weight:195.261482000351
CID:6292816
PubChem ID:165658282

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
    • 2229169-52-0
    • EN300-1779509
    • インチ: 1S/C10H17N3O/c11-5-7(6-14)10-8-3-1-2-4-9(8)12-13-10/h7,14H,1-6,11H2,(H,12,13)
    • InChIKey: YHSHVCXAISYVTH-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1C2=C(CCCC2)NN=1

計算された属性

  • 精确分子量: 195.137162174g/mol
  • 同位素质量: 195.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9Ų
  • XLogP3: -0.1

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1779509-0.05g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
0.05g
$1261.0 2023-09-20
Enamine
EN300-1779509-0.25g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
0.25g
$1381.0 2023-09-20
Enamine
EN300-1779509-5g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
5g
$4349.0 2023-09-20
Enamine
EN300-1779509-10g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
10g
$6450.0 2023-09-20
Enamine
EN300-1779509-2.5g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
2.5g
$2940.0 2023-09-20
Enamine
EN300-1779509-10.0g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
10g
$6450.0 2023-06-02
Enamine
EN300-1779509-1g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
1g
$1500.0 2023-09-20
Enamine
EN300-1779509-0.1g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
0.1g
$1320.0 2023-09-20
Enamine
EN300-1779509-5.0g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
5g
$4349.0 2023-06-02
Enamine
EN300-1779509-0.5g
3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol
2229169-52-0
0.5g
$1440.0 2023-09-20

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol 関連文献

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-olに関する追加情報

Introduction to 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol (CAS No: 2229169-52-0)

3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This molecule, identified by the CAS number 2229169-52-0, belongs to a class of heterocyclic derivatives that are increasingly being explored for their potential therapeutic applications. The presence of both amino and hydroxyl functional groups, coupled with a tetrahydroindazole core, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.

The structural motif of 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol is particularly noteworthy due to its ability to interact with various biological targets. The tetrahydroindazole ring is a well-known pharmacophore that has been extensively studied for its role in modulating biological pathways. Specifically, it has shown promise in the development of compounds that target neurological disorders and inflammatory conditions. The amino group at the 3-position of the tetrahydroindazole ring provides a site for further derivatization, allowing for the creation of analogs with enhanced binding affinity and selectivity.

Recent advancements in drug discovery have highlighted the importance of molecules that can modulate enzyme activity and receptor interactions. 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol has been identified as a promising candidate for further investigation in this context. Its dual functionality—combining an amino group with a hydroxyl group—makes it an attractive candidate for designing molecules that can engage multiple targets simultaneously. This property is particularly valuable in the development of multitarget drugs, which are gaining traction as an effective strategy to address complex diseases.

One of the most exciting aspects of 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol is its potential in the field of medicinal chemistry. The tetrahydroindazole scaffold has been associated with compounds that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this scaffold have shown efficacy in models of chronic pain and inflammation by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both an amino and a hydroxyl group in 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol suggests that it may possess similar inhibitory activities.

In addition to its potential anti-inflammatory properties, 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-1-ol has also been explored for its neuroprotective effects. Studies have indicated that compounds containing the tetrahydroindazole moiety can interact with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions may contribute to the compound's ability to modulate neuronal activity and protect against neurodegenerative diseases. The amino group at the 3-position of the tetrahydroindazole ring provides a site for further derivatization to enhance binding affinity to these receptors.

The synthesis of 3-amino-2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)-propanal is another area of interest within this field. This intermediate has been reported to be a key precursor in the synthesis of more complex derivatives with enhanced pharmacological properties. The use of catalytic methods has allowed for more efficient and scalable synthesis routes for this compound. These advancements in synthetic methodology have made it possible to produce larger quantities of 3-amino-propanal, facilitating further biological evaluations.

Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of heterocyclic compounds like 3-amino-propanal derivatives. The tetrahydroindazole scaffold exists as two enantiomers (R)-tetrahydroindazoline and (S)-tetrahydroindazoline), each with distinct biological profiles. Research has shown that these enantiomers can exhibit different affinities for biological targets due to their distinct spatial arrangements. This underscores the need for careful consideration of stereochemistry during drug design and development.

The potential applications of CAS No: 2229169 52 0 extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. For instance, derivatives of tetrahydroindazole have been explored as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets in plants and pests. Additionally, these compounds have shown promise as ligands in coordination chemistry applications.

The development of novel synthetic routes for CAS No: 2229169 52 0 continues to be an active area of research. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways for this compound. These improvements not only reduce production costs but also minimize waste generation during manufacturing processes. Such innovations are crucial for ensuring that pharmaceutical compounds like CAS No: 2229169 52 0 can be produced on an industrial scale while adhering to environmental regulations.

The future prospects for CAS No: 2229169 52 0 are promising given its versatile structural framework and potential therapeutic applications. Ongoing research aims to explore new derivatives with enhanced pharmacological properties through rational drug design approaches. By leveraging computational modeling techniques such as molecular docking simulations, researchers hope to identify novel analogs that exhibit improved efficacy and reduced side effects compared to existing therapies.

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